molecular formula C14H14F3N3O4S B6512464 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1797984-56-5

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6512464
CAS No.: 1797984-56-5
M. Wt: 377.34 g/mol
InChI Key: ABIHQTQKQZEGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by:

  • Core structure: A benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the para position and a sulfonamide (-SO₂NH-) group.
  • Pyrazole moiety: The sulfonamide nitrogen is linked to a pyrazole ring, which is further substituted with an oxolane (tetrahydrofuran) group at the 3-position.
  • Molecular weight: Estimated at ~377.07 g/mol (C₁₄H₁₄F₃N₃O₄S).

This compound is structurally related to bioactive sulfonamides, which are known for diverse pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-12-1-3-13(4-2-12)25(21,22)19-10-7-18-20(8-10)11-5-6-23-9-11/h1-4,7-8,11,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIHQTQKQZEGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Oxolane Ring Introduction: The oxolane ring is often introduced through nucleophilic substitution reactions, where an appropriate oxirane is reacted with a nucleophile.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the trifluoromethoxy group. This can be achieved using sulfonyl chlorides and trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties. Additionally, the trifluoromethoxy group could enhance the compound’s metabolic stability and bioavailability.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the structure of natural substrates, while the trifluoromethoxy group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Research Implications

  • Synthetic Accessibility : The oxolane-pyrazole group in the target compound may offer synthetic advantages over PR17’s dihydroquinazoline, which requires multi-step synthesis .
  • Drug Design : Introducing polar groups (e.g., oxolane) could improve blood-brain barrier penetration for CNS targets, while -OCF₃ enhances metabolic stability .

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide, identified by its CAS number 1797984-56-5, is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential clinical applications.

PropertyValue
Molecular Formula C₁₄H₁₄F₃N₃O₄S
Molecular Weight 377.34 g/mol
CAS Number 1797984-56-5

The compound acts primarily as an inhibitor of specific enzymatic pathways, particularly those involved in oxidative phosphorylation (OXPHOS). Inhibition of OXPHOS is a promising strategy for targeting cancer cells that rely heavily on aerobic metabolism. The compound's structure suggests it may interact with mitochondrial enzymes, thereby disrupting ATP production and inducing cytotoxic effects in cancer cells.

In Vitro Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line : UM16 pancreatic cancer cells
    • IC50 : 0.58 μM
    • The compound demonstrated dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent in treating pancreatic cancer .

Structure-Activity Relationship (SAR)

The structure of the compound allows for specific interactions with biological targets. Variations in the sulfonamide group and the trifluoromethoxy substituent have been studied to optimize potency and selectivity. For example, modifications to the pyrazole ring have yielded derivatives with enhanced activity against OXPHOS .

Case Study 1: Pancreatic Cancer Model

A study involving a Pan02 syngeneic pancreatic cancer model demonstrated that a close analogue of the compound exhibited significant antitumor activity. The analogue showed:

  • Efficacy : Significant reduction in tumor size
  • Tolerability : Well-tolerated in animal models with minimal side effects .

Case Study 2: Mitochondrial Function Inhibition

In another study, the compound was shown to deplete ATP production in MIA PaCa-2 cells when glucose was replaced with galactose, forcing reliance on OXPHOS. This resulted in:

  • IC50 for ATP depletion : 118.5 ± 2.2 nM
    This finding underscores the compound's potential utility in targeting metabolic pathways in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.